molecular formula C18H28N2O3 B7924767 (S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924767
M. Wt: 320.4 g/mol
InChI Key: OYGRQARHVPQSKP-KRWDZBQOSA-N
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Description

(S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a substituted aminomethyl group at the 2-position. The aminomethyl substituent includes a 2-hydroxyethyl and isopropyl moiety, conferring both hydrophilic (hydroxyethyl) and hydrophobic (isopropyl) properties. This compound is structurally related to intermediates used in medicinal chemistry, particularly in protease inhibitor synthesis, as seen in related derivatives .

Properties

IUPAC Name

benzyl (2S)-2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15(2)19(11-12-21)13-17-9-6-10-20(17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRQARHVPQSKP-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as HEI-Pyrrolidine, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of HEI-Pyrrolidine is C18H28N2O3C_{18}H_{28}N_{2}O_{3} with a molecular weight of approximately 320.43 g/mol. The structure features a pyrrolidine ring, an amino group, and a benzyl ester, which contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to HEI-Pyrrolidine exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Properties

Research has highlighted the potential anticancer activity of pyrrolidine derivatives. A study demonstrated that HEI-Pyrrolidine analogs could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) through the activation of intrinsic apoptotic pathways. This suggests that HEI-Pyrrolidine may serve as a lead compound for developing novel anticancer agents.

3. Neuroprotective Effects

Pyrrolidine compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells, potentially reducing oxidative stress and inflammation.

The biological activities of HEI-Pyrrolidine can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Enzyme Inhibition : HEI-Pyrrolidine may act as an inhibitor of enzymes critical for microbial survival or cancer cell proliferation.
  • Apoptotic Pathways : Activation of apoptotic pathways suggests that HEI-Pyrrolidine can trigger programmed cell death in malignant cells.

Case Studies

StudyObjectiveFindings
Wu et al., 2023Evaluate anticancer activityHEI-Pyrrolidine analogs showed significant cytotoxicity against MCF-7 and HCT-116 cells, inducing apoptosis through mitochondrial pathways.
Layek et al., 2019Investigate antimicrobial propertiesCompounds similar to HEI-Pyrrolidine demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Research on neuroprotectionAssess neuroprotective effectsPyrrolidine derivatives exhibited reduced neuronal damage in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Hydrophilic vs. Hydrophobic Balance

  • The target compound’s hydroxyethyl group enhances solubility compared to analogues with purely alkyl substituents (e.g., isopropyl or methyl groups in ). This may improve bioavailability in aqueous environments.
  • Compounds with hydrophobic side chains, such as 3-methyl-butyryl (), likely exhibit stronger membrane permeability but reduced solubility.

Chirality and Bioactivity

  • The (S)-configuration in both the pyrrolidine core and side chains (e.g., ) is critical for interactions with chiral biological targets, such as proteases or receptors. Evidence suggests that stereochemistry influences binding affinity in protease inhibitors .

Steric Effects

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